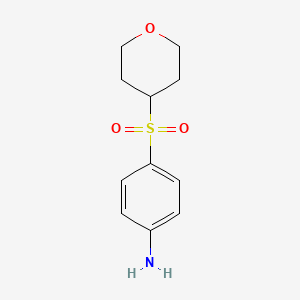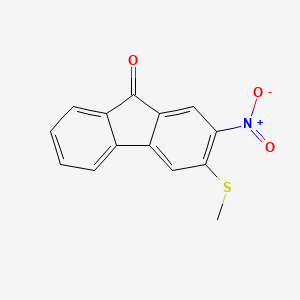
Ethyl 2,3,4,5,5-pentachlorooxolane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,3,4,5,5-pentachlorooxolane-2-carboxylate is a chlorinated oxolane derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3,4,5,5-pentachlorooxolane-2-carboxylate typically involves the chlorination of oxolane derivatives. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents that facilitate the chlorination process is also common to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2,3,4,5,5-pentachlorooxolane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxolane derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of less chlorinated oxolane derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives with additional oxygen-containing functional groups, while reduction may produce partially dechlorinated compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,3,4,5,5-pentachlorooxolane-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s chlorinated structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which ethyl 2,3,4,5,5-pentachlorooxolane-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorinated oxolane ring can interact with active sites, potentially inhibiting or modifying the activity of target proteins. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2,3,4,5-tetrachlorooxolane-2-carboxylate
- Ethyl 2,3,4,5,5-pentafluorooxolane-2-carboxylate
- Ethyl 2,3,4,5,5-pentabromooxolane-2-carboxylate
Uniqueness
Ethyl 2,3,4,5,5-pentachlorooxolane-2-carboxylate is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high reactivity and specificity.
Eigenschaften
CAS-Nummer |
89975-49-5 |
|---|---|
Molekularformel |
C7H7Cl5O3 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
ethyl 2,3,4,5,5-pentachlorooxolane-2-carboxylate |
InChI |
InChI=1S/C7H7Cl5O3/c1-2-14-5(13)6(10)3(8)4(9)7(11,12)15-6/h3-4H,2H2,1H3 |
InChI-Schlüssel |
CMNQTSZZNDSUBI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(C(C(C(O1)(Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




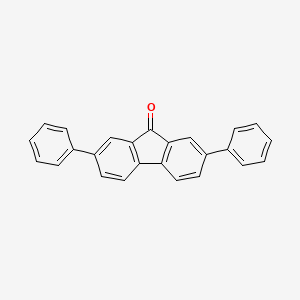
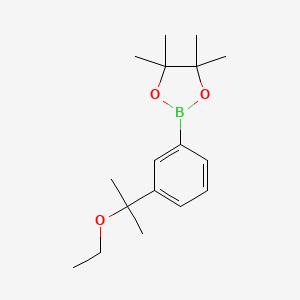
![4-Ethoxycarbonylbicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B13993663.png)


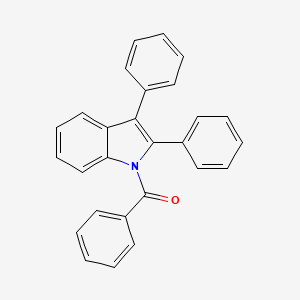
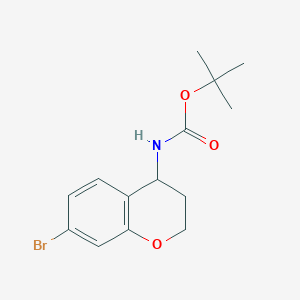
![8-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B13993708.png)


